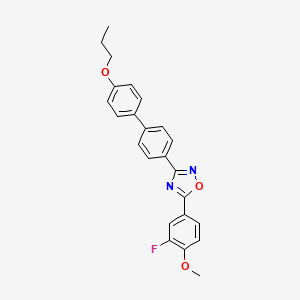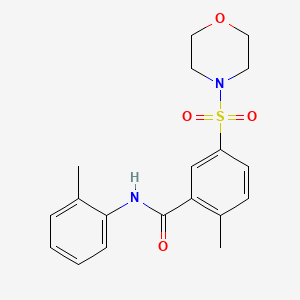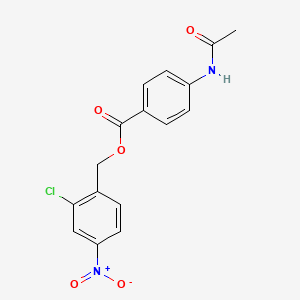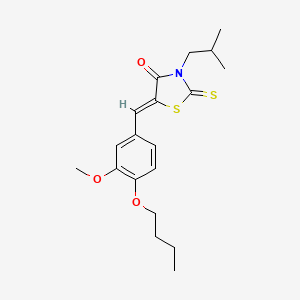
5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the oxadiazole family and has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties.
Wirkmechanismus
The mechanism of action of 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB and MAPK pathways. Additionally, it has been suggested that this compound may interact with certain enzymes and receptors, leading to its observed biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, in various cell types. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, this compound has been found to possess antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. Additionally, this compound has been found to possess antibacterial and antifungal properties. However, some limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
The potential therapeutic applications of 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole are vast, and there are many future directions for research in this area. Some possible areas of future research include the development of novel drug delivery systems to enhance the bioavailability of this compound, the identification of new targets for this compound, and the investigation of its potential use in combination therapy with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to determine its potential toxicity in vivo.
Synthesemethoden
The synthesis of 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 3-(4'-propoxy-4-biphenylyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole with different reagents. One of the most commonly used methods is the reaction of 3-(4'-propoxy-4-biphenylyl)-5-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazole with hydrazine hydrate in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 5-(3-fluoro-4-methoxyphenyl)-3-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazole have been extensively studied in recent years. This compound has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to possess anti-cancer and anti-tumor activities by inducing apoptosis in cancer cells. Furthermore, this compound has been found to possess antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-3-[4-(4-propoxyphenyl)phenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c1-3-14-29-20-11-8-17(9-12-20)16-4-6-18(7-5-16)23-26-24(30-27-23)19-10-13-22(28-2)21(25)15-19/h4-13,15H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUWXTRTCGLSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-{[5-(3-nitrophenyl)-2-furyl]methyl}-1-butanamine](/img/structure/B5151638.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5151651.png)
![4-{[4-(3-pyridinylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5151657.png)
![1,2-dichloro-3-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5151662.png)
![2-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5151671.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151672.png)



![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-methyl-3-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5151692.png)
![methyl 3-{[N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5151698.png)
![[bis(2-methylphenyl)phosphoryl]methanol](/img/structure/B5151715.png)

